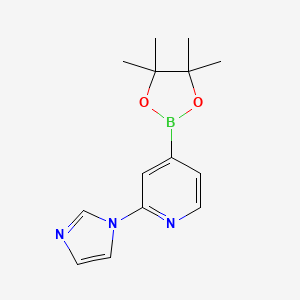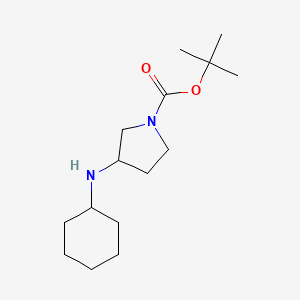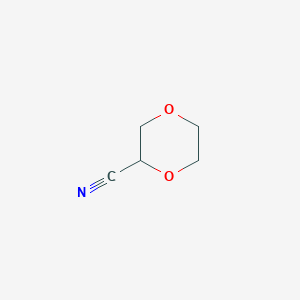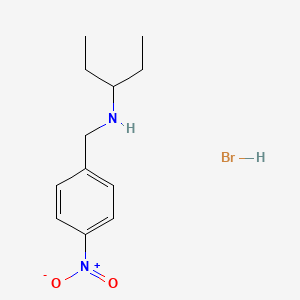
N-(4-nitrobenzyl)-3-pentanamine hydrobromide
Übersicht
Beschreibung
“N-(4-nitrobenzyl)-3-pentanamine hydrobromide” is likely a chemical compound that contains a nitro group (-NO2) and a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is also attached to a 3-pentanamine group (C5H11NH2). The “hydrobromide” indicates it’s a salt with a bromide ion .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a linear or branched structure, with the benzyl and nitro groups providing areas of aromaticity and polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or the compound could react with other reagents to form new bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthetic Technology Applications : N,N-Dimethyl-4-nitrobenzylamine, a related compound, is crucial in organic synthesis. It finds applications in medicine, pesticides, and chemical fields due to its effectiveness and environmentally friendly production process (Wang Ling-ya, 2015).
Polymer and Materials Science : The o-nitrobenzyl group is frequently used in polymer and materials science for its photolabile properties, allowing for easy alteration of polymer characteristics through irradiation. This includes applications in photodegradable hydrogels, copolymers, thin film patterning, self-assembled monolayers, and photocleavable bioconjugates (H Zhao et al., 2012).
Pharmaceutical Research : Novel bifunctional Schiff-base ligands derived from N-(4-nitrobenzyl)-3-pentanamine hydrobromide have been synthesized for potential use in pharmaceuticals, showing promise in complexation trials with technetium-99m, a radioisotope used in nuclear medicine (A. Mishra et al., 2003).
Hydroxyl Function Protection : The 4-nitrobenzyl group, similar to N-(4-nitrobenzyl)-3-pentanamine hydrobromide, is used to protect hydroxyl functions in synthetic chemistry. It offers selective removal in the presence of other benzyl-type protecting groups (Koichi Kukase et al., 1990).
Bioreductive Drug Research : 4-Nitrobenzyl carbamates, closely related to N-(4-nitrobenzyl)-3-pentanamine hydrobromide, are of interest as triggers for bioreductive drugs. Their study focuses on understanding how different substituents affect the rate of fragmentation in bioreductive drugs (M. Hay et al., 1999).
Chemical Analysis and Toxicology : 4-(4'-Nitrobenzyl)-pyridine, a similar compound, is utilized in various chemical analyses due to its reactivity with alkylating agents. This includes applications in toxicological screening, detection of chemical warfare agents, and environmental hygiene technology (R. Christian et al., 1980).
Nucleoside Transport Protein Inhibition : Derivatives of N-(4-nitrobenzyl)-3-pentanamine hydrobromide have been explored for their potential to inhibit nucleoside transport proteins, which has implications in medicinal chemistry (R. A. Tromp et al., 2005).
Drug Delivery Systems : The use of o-nitrobenzyl ester-based hydrophobic blocks in amphiphilic block copolymers for photoresponsive polymersomes shows great potential in controlled drug delivery, particularly in cancer therapy (Wanting Hou et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-nitrophenyl)methyl]pentan-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.BrH/c1-3-11(4-2)13-9-10-5-7-12(8-6-10)14(15)16;/h5-8,11,13H,3-4,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRILLRNXZODTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(C=C1)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrobenzyl)-3-pentanamine hydrobromide | |
CAS RN |
1609400-28-3 | |
| Record name | Benzenemethanamine, N-(1-ethylpropyl)-4-nitro-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



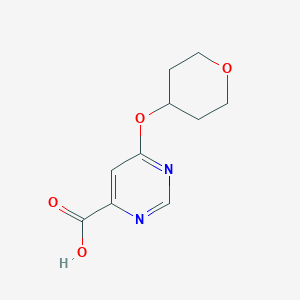
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3059929.png)

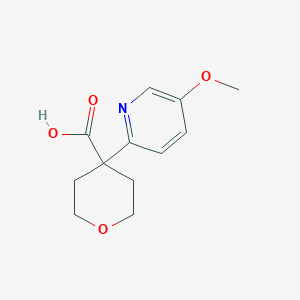

![[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3059936.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B3059937.png)

![[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059941.png)
